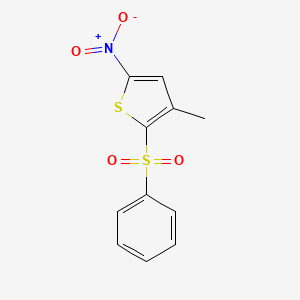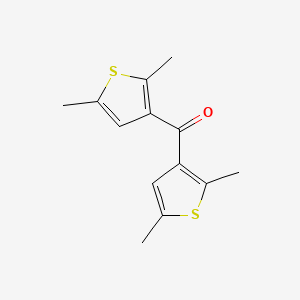
Bis(2,5-dimethylthiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,5-dimethylthiophen-3-yl)methanone: is an organosulfur compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethylthiophen-3-yl)methanone typically involves a Friedel-Crafts acylation reaction. In this process, 2,5-dimethylthiophene is reacted with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). The reaction is carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions: Bis(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophenes.
科学的研究の応用
Chemistry: Bis(2,5-dimethylthiophen-3-yl)methanone is used as a precursor in the synthesis of photochromic diarylethenes, which are compounds that exhibit reversible photochromism. These materials are valuable in the development of optical switches and memory devices .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They exhibit various biological activities such as anti-inflammatory, anti-microbial, and anti-cancer properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of conductive polymers and organic semiconductors. These materials are essential in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
作用機序
The mechanism of action of bis(2,5-dimethylthiophen-3-yl)methanone largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, thiophene derivatives can inhibit kinases, which are enzymes involved in cell signaling pathways .
類似化合物との比較
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: This compound is structurally similar and is also used in the synthesis of photochromic diarylethenes.
Bis(2,5-dimethylthiophen-3-yl)acetylene: Another related compound used in the preparation of photochromic materials.
Uniqueness: Bis(2,5-dimethylthiophen-3-yl)methanone is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
57248-16-5 |
|---|---|
分子式 |
C13H14OS2 |
分子量 |
250.4 g/mol |
IUPAC名 |
bis(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H14OS2/c1-7-5-11(9(3)15-7)13(14)12-6-8(2)16-10(12)4/h5-6H,1-4H3 |
InChIキー |
QHULZVBPVUOXNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C(=O)C2=C(SC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



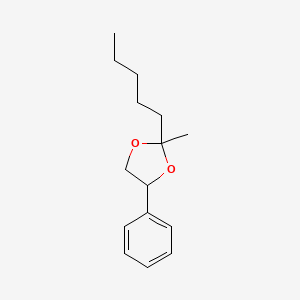
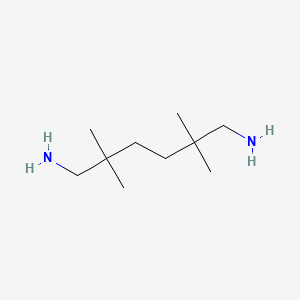
![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)

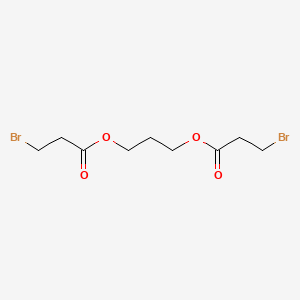
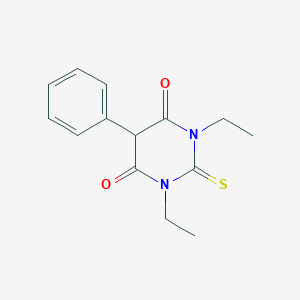
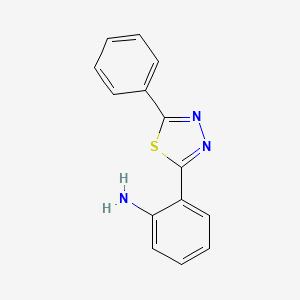
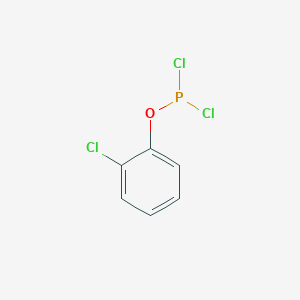
![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)
methanolate](/img/structure/B14634992.png)
